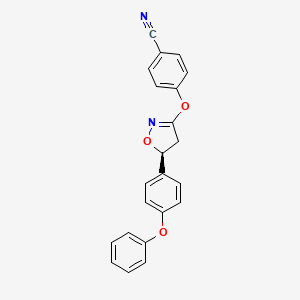
Isoxazoline derivative 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazoline derivative 4 is a member of the isoxazoline family, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. Isoxazoline derivatives have been found to exhibit a range of pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazoline derivatives can be synthesized through various methods. One common approach is the 1,3-dipolar cycloaddition reaction between nitrones and alkynes or allenes . This method often yields regioisomers, but with monosubstituted alkynes, 5-substituted 4-isoxazolines are obtained regiospecifically . Another method involves the cyclization of propargylic N-hydroxylamines in the presence of catalytic amounts of zinc iodide and 4-dimethylaminopyridine .
Industrial Production Methods: In industrial settings, the synthesis of isoxazoline derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Electrochemical methods have also been developed for the green and practical synthesis of substituted isoxazoline cores .
Chemical Reactions Analysis
Types of Reactions: Isoxazoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. The most common reaction is the 1,3-dipolar cycloaddition, which can be classified into four types: iminoxyl radical-initiated intramolecular cyclization, intermolecular radical addition-initiated cyclization, intramolecular nucleophilic cyclization, and [3 + 2] cycloaddition .
Common Reagents and Conditions: Common reagents used in these reactions include nitrones, alkynes, allenes, and propargylic N-hydroxylamines. Catalysts such as zinc iodide and 4-dimethylaminopyridine are often employed to facilitate the reactions .
Major Products: The major products formed from these reactions are typically 4-isoxazolines, which can be further functionalized to yield a variety of biologically active compounds .
Scientific Research Applications
Isoxazoline derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of complex organic molecules . In biology and medicine, they have been studied for their potential as anticancer, antibacterial, and antifungal agents . Isoxazoline derivatives have also been investigated for their use in agriculture as pesticides and insecticides .
Mechanism of Action
The mechanism of action of isoxazoline derivatives involves the inhibition of gamma-aminobutyric acid (GABA)- and glutamate-gated chloride channels, leading to hyper-excitation and death of the target organism . This mechanism is particularly effective against fleas and ticks, making isoxazoline derivatives valuable in veterinary medicine .
Comparison with Similar Compounds
Isoxazoline derivatives are similar to other five-membered heterocyclic compounds such as oxazolines and isoxazoles. isoxazoline derivatives are unique in their ability to undergo rearrangement reactions due to the relatively low thermochemical stability of the nitrogen-oxygen bond . This makes them interesting building blocks for the synthesis of both cyclic and acyclic compounds .
List of Similar Compounds:- Oxazolines
- Isoxazoles
- Pyrroles
- Aziridines
- Nitrones
- Azomethine ylides
- Amino alcohols
Isoxazoline derivative 4 stands out due to its unique reactivity and diverse range of applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C22H16N2O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[[(5S)-5-(4-phenoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]oxy]benzonitrile |
InChI |
InChI=1S/C22H16N2O3/c23-15-16-6-10-20(11-7-16)26-22-14-21(27-24-22)17-8-12-19(13-9-17)25-18-4-2-1-3-5-18/h1-13,21H,14H2/t21-/m0/s1 |
InChI Key |
QRYXBMPYZGEVSA-NRFANRHFSA-N |
Isomeric SMILES |
C1[C@H](ON=C1OC2=CC=C(C=C2)C#N)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1C(ON=C1OC2=CC=C(C=C2)C#N)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


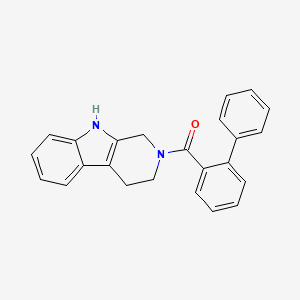
![(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol](/img/structure/B10833569.png)
![5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)
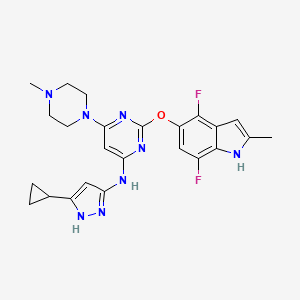
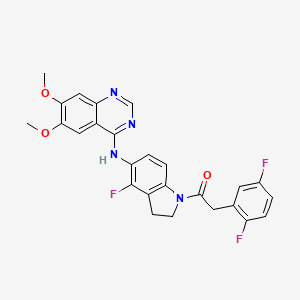
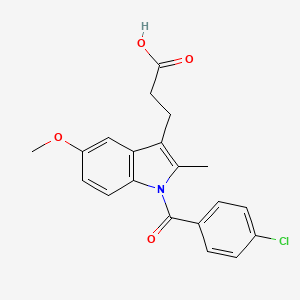
![Imidazo[1,2-b]pyridazine derivative 4](/img/structure/B10833593.png)
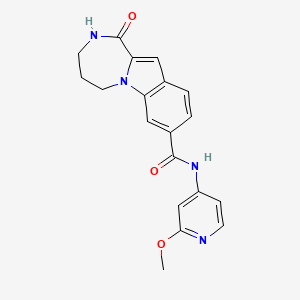

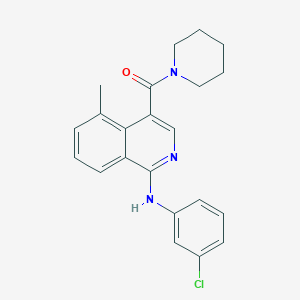
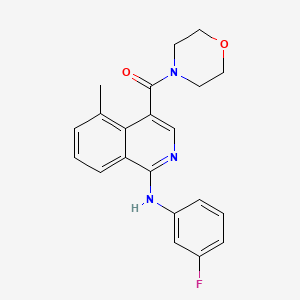

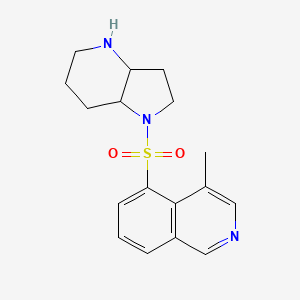
![6-Morpholin-4-yl-2-(2-piperidin-1-yl-ethyl)-isothiazolo[5,4-d]pyrimidin-3-one](/img/structure/B10833658.png)
